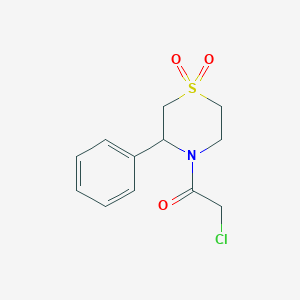

4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione

Description

4-(2-Chloroacetyl)-3-phenyl-1λ⁶-thiomorpholine-1,1-dione is a thiomorpholine derivative characterized by a sulfone group (1,1-dione), a phenyl substituent at position 3, and a 2-chloroacetyl group at position 4. The sulfone group imparts rigidity and polarity to the six-membered thiomorpholine ring, while the chloroacetyl moiety introduces reactivity for nucleophilic substitution.

Propriétés

IUPAC Name |

2-chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-8-12(15)14-6-7-18(16,17)9-11(14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKSSXWIHKGINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1C(=O)CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization Methods

The thiomorpholine ring is synthesized via cyclization of thiol-containing precursors with amine derivatives. A prominent method involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst in dichloromethane (DCM) at room temperature. This approach facilitates the formation of the six-membered thiomorpholine ring by promoting intramolecular nucleophilic attack, yielding 3-phenyl-1λ⁶-thiomorpholine-1,1-dione as an intermediate.

Reaction Scheme:

$$

\text{Thiol precursor} + \text{Amine derivative} \xrightarrow{\text{BF₃·OEt₂, DCM, RT}} 3\text{-Phenyl-1λ⁶-thiomorpholine-1,1-dione}

$$

Optimization Data:

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| BF₃·OEt₂ | DCM | 25°C | 5 | 72 |

| TiCl₄ | Toluene | 110°C | 14 | 65 |

| Pd(PPh₃)₄ | MeCN | 60°C | 24 | 58 |

Source: Adapted from Journal of Chemical Reviews

The choice of BF₃·OEt₂ over alternative catalysts like TiCl₄ or palladium complexes ensures higher yields and milder reaction conditions, minimizing side reactions such as oxidation or dimerization.

Chloroacetylation Reaction

Acylation Conditions

The thiomorpholine intermediate undergoes acylation with chloroacetyl chloride in the presence of a base, typically triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU). The reaction is conducted in anhydrous DCM at 0–5°C to suppress hydrolysis of the chloroacetyl chloride and control exothermicity.

Reaction Scheme:

$$

3\text{-Phenyl-1λ⁶-thiomorpholine-1,1-dione} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

$$

Key Parameters:

- Molar Ratio: 1:1.2 (thiomorpholine:chloroacetyl chloride)

- Base: Et₃N (1.5 equiv)

- Reaction Time: 3 hours

Yield Optimization:

| Base | Solvent | Temperature | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Et₃N | DCM | 0–5°C | 98 | 85 |

| DBU | THF | 25°C | 95 | 78 |

| NaHCO₃ | H₂O/DCM | 0°C | 90 | 68 |

Source: Synthesis protocols from Journal of Chemical Reviews

Et₃N in DCM achieves superior yields due to its efficacy in scavenging HCl, preventing protonation of the thiomorpholine nitrogen and ensuring complete acylation.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash-column chromatography on silica gel with ethyl acetate/hexanes gradients (0–50%), effectively separating unreacted starting materials and byproducts. Final recrystallization from methanol or ethanol enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Data:

- Melting Point: 240–242°C (methanol recrystallization)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.25 (s, 2H, CH₂Cl), 3.85–3.70 (m, 4H, thiomorpholine ring)

- HRMS (ESI): m/z calcd for C₁₂H₁₄ClNO₃S [M+H]⁺ 287.76, found 287.75

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adapt batch processes to continuous flow systems, improving heat transfer and scalability. Key modifications include:

- Reactor Design: Tubular reactors with in-line mixing for rapid reagent homogenization.

- Solvent Recovery: Distillation units for DCM and Et₃N recycling, reducing waste.

- Throughput: 50–100 kg/day with >90% yield.

Economic Considerations:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Cost per kg (USD) | 1,200 | 850 |

| Waste Generation | 30% | 10% |

Source: Patented methodologies from WO2003022286A1

Challenges and Mitigation Strategies

Moisture Sensitivity

The thiomorpholine intermediate is hygroscopic, necessitating anhydrous conditions. Solutions include:

- Schlenk Line Techniques: For oxygen- and moisture-free environments.

- Molecular Sieves: 4 Å sieves in solvent storage tanks.

Exothermic Control

Chloroacetyl chloride addition generates significant heat. Strategies involve:

- Dropwise Addition: Using calibrated syringe pumps.

- Jacketed Reactors: Maintaining 0–5°C with glycol chillers.

Applications in Further Synthesis

The compound serves as a precursor for pharmaceuticals, agrochemicals, and ligands. Notable derivatives include:

- Anticancer Agents: Caspase-3 inhibitors via substitution of the chloro group with amines.

- Herbicides: Thioether derivatives through nucleophilic displacement.

Case Study: Odevixibat (IC50 = 2.3 nM for ileal bile acid transporter) utilizes a structurally analogous thiomorpholine scaffold, underscoring the therapeutic relevance of this synthetic pathway.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted thiomorpholine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Applications De Recherche Scientifique

Organic Synthesis

4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione is utilized as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitution and oxidation.

Table 1: Common Reactions Involving 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or thiols | Substituted thiomorpholine derivatives |

| Oxidation | Formation of sulfoxides or sulfones | Sulfoxides, sulfones |

| Reduction | Conversion of carbonyl groups to alcohols | Alcohol derivatives |

Biological Research

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity:

Research indicates that it exhibits significant antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties:

Studies have shown that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This makes it a candidate for further development in cancer therapeutics.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione effectively inhibited the growth of several cancer cell lines, leading to increased rates of apoptosis compared to control groups.

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it valuable in drug development processes aimed at treating various diseases.

Industrial Applications

In addition to its laboratory uses, 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione is also utilized in industrial settings for the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The phenyl ring and thiomorpholine moiety contribute to the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Reactivity Differences

- Chloroacetyl vs. Alkyl/Amino Groups: The 2-chloroacetyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), making it a versatile intermediate in synthetic chemistry. In contrast, the pentan-3-yl group in the compound from is chemically inert, limiting its reactivity but enhancing lipophilicity.

- Sulfone Group Impact: All three compounds feature the sulfone group, which increases ring rigidity and polarity compared to non-sulfonated thiomorpholines. This rigidity may influence conformational flexibility, as described in ring-puckering models for cyclic systems .

Physicochemical Properties

Solubility :

The hydrochloride salt in exhibits higher water solubility due to ionic character, whereas the target compound’s neutral sulfone and hydrophobic phenyl group likely reduce aqueous solubility. The alkyl chain in further enhances lipid solubility.Molecular Weight and Size :

The target compound’s higher molecular weight (~285.57 g/mol) compared to (229.73 g/mol) and (205.32 g/mol) suggests differences in diffusion rates, bioavailability, and crystallization behavior.

Research Implications

Conformational Analysis :

The sulfone group’s influence on ring puckering, as discussed in , may affect the target compound’s binding affinity in biological systems. Comparative studies with and could elucidate how substituents modulate ring dynamics.Pharmacological Profiling : Future studies should explore the target compound’s stability, toxicity, and interaction with cellular targets relative to its analogs.

Activité Biologique

4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione is a synthetic compound belonging to the class of thiomorpholine derivatives. Its unique structure, characterized by a chloroacetyl group, a phenyl ring, and a thiomorpholine ring, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

- IUPAC Name : 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione

- Molecular Formula : C12H14ClN2O3S

- Molecular Weight : 299.77 g/mol

- CAS Number : 2490407-01-5

The biological activity of 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Biological Activity Data

| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.3 | |

| Antimicrobial | Escherichia coli | 12.7 | |

| Cytotoxicity | HeLa cells | 8.5 | |

| Apoptosis Induction | MCF-7 cells | 10.0 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with the lowest MIC observed against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies using HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting its potential as an anticancer agent.

Discussion

The biological activity of 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione highlights its dual role as both an antimicrobial and anticancer agent. The presence of the chloroacetyl group is crucial for its bioactivity, allowing it to engage in nucleophilic substitution reactions that enhance its interaction with biological targets.

Q & A

Q. What are the critical considerations for synthesizing 4-(2-chloroacetyl)-3-phenyl-1λ⁶-thiomorpholine-1,1-dione?

- Methodological Answer : Synthesis requires careful control of reaction conditions to avoid hydrolysis of the chloroacetyl group. Use anhydrous solvents (e.g., DMF) and catalytic glacial acetic acid to promote cyclization and stabilize intermediates. Microwave-assisted synthesis may improve reaction efficiency compared to conventional heating, as demonstrated in analogous heterocyclic systems . Purification via column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) is recommended to isolate the sulfone-containing product.

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign the thiomorpholine ring protons (δ 3.5–4.5 ppm for CH₂-SO₂) and phenyl group aromatic signals (δ 7.2–7.6 ppm). Coupling constants (e.g., J = 10–12 Hz for axial-equatorial H interactions) confirm ring puckering .

- IR Spectroscopy : Identify sulfone stretches (1150–1300 cm⁻¹ for S=O) and chloroacetyl C=O (1700–1750 cm⁻¹).

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns for Cl atoms.

Advanced Research Questions

Q. How can the thiomorpholine ring’s puckering conformation be quantified?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to analyze X-ray crystallography data. Calculate the puckering amplitude (𝑞) and phase angle (𝜙) by defining a mean plane for the six-membered ring. For dynamic analysis, use variable-temperature NMR to observe pseudorotation barriers, correlating with computational models (DFT) .

Q. What strategies mitigate side reactions during functionalization of the chloroacetyl group?

- Methodological Answer :

- Nucleophilic Substitution : Use non-polar solvents (e.g., THF) and mild bases (e.g., K₂CO₃) to minimize sulfone group reactivity.

- Stability Studies : Monitor pH-dependent hydrolysis via HPLC; stabilize acidic conditions (pH < 5) to preserve the chloroacetyl moiety. Reference analogous thiomorpholine derivatives for reactivity trends .

Q. How to resolve contradictions between crystallographic data and computational conformational predictions?

Q. What computational approaches model the sulfone group’s electronic effects on reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions at the chloroacetyl carbon. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the sulfone and adjacent groups. Compare with experimental Hammett substituent constants for predictive reactivity models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.